molecular formula C19H25N5O4 B1195839 Terazosin CAS No. 63590-64-7

Terazosin

Cat. No. B1195839
CAS RN: 63590-64-7
M. Wt: 387.4 g/mol
InChI Key: VCKUSRYTPJJLNI-UHFFFAOYSA-N
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Description

Terazosin is a medication that belongs to the class of alpha-1 adrenergic receptor antagonists. It is primarily utilized in the management of symptomatic benign prostatic hyperplasia (BPH) and hypertension. Terazosin works by selectively antagonizing alpha-1 adrenergic receptors, which are found in the prostate, prostatic capsule, proximal urethra, and the base of the bladder. By doing so, it reduces urethral pressure, bladder outlet resistance, and alleviates urinary symptoms associated with BPH. The efficacy of Terazosin is evident in improved peak urinary flow rates and reduced obstructive and irritative symptom scores compared to placebo, with clinical improvements observable within 2 weeks of treatment initiation and sustained for up to 2 years (Wilde, Fitton, & Sorkin, 1993).

Scientific Research Applications

  • Neurological Research : Terazosin has been used in studies to understand the role of brain alpha 1 adrenoceptor neurotransmission in behavioral activation in mice. It was found to produce dose-dependent inhibition of motor activity and catalepsy, suggesting its involvement in central alpha 1-noradrenergic neurotransmission related to behavioral activation to environmental changes (Stone et al., 1999).

  • Treatment of Hypertension : Terazosin is effective in reducing blood pressure in patients with mild to moderate essential hypertension. It also shows potential in reducing plasma cholesterol levels, which could be advantageous compared to other antihypertensive drugs (Titmarsh & Monk, 1987).

  • Benign Prostatic Hyperplasia (BPH) : It is used for symptom relief in cases of benign prostatic hyperplasia by relaxing blood vessels for easier blood passage. Its efficacy is reflected in increased urinary flow rates and reduced urinary symptoms associated with BPH (Wilde, Fitton, & Sorkin, 1993).

  • Prostate Cancer Research : Studies have shown that terazosin can induce apoptosis of prostate cancer cells and suppress tumor growth, potentially through proteasome inhibition. This suggests its utility in prostate cancer treatment (Li et al., 2014).

  • Analytical Methods in Pharmacology : Terazosin's analysis in different matrices is vital for its application in pharmacology and medicine. Various analytical methods, including spectrophotometry, TLC, HPTLC, and HPLC, have been developed for its determination (Shrivastava, 2013).

  • Pharmacokinetics Studies : Research on terazosin's pharmacokinetics, including its absorption, metabolism, and excretion, aids in understanding its efficacy and safety profile, particularly in treating hypertension and BPH (Somberg, Achari, & Laddu, 1991).

Safety And Hazards

Terazosin may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . It can also affect your pupils during cataract surgery . Terazosin is not recommended if you are allergic to it .

Future Directions

Terazosin is currently being studied for off-label uses such as medical expulsive therapy (MET) for distal ureteral calculi, alleviation of nightmares associated with post-traumatic stress disorder (PTSD), and treatment of idiopathic oligozoospermia .

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKUSRYTPJJLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate)
Record name Terazosin [INN:BAN]
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DSSTOX Substance ID

DTXSID3023639
Record name Terazosin
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Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Terazosin
Source Human Metabolome Database (HMDB)
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Solubility

1.50e+00 g/L
Record name Terazosin
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Mechanism of Action

Terazosin is selective for alpha-1-adrenoceptors but not their individual subtypes. Inhibition of these alpha-1-adrenoceptors results in relaxation of smooth muscle in blood vessels and the prostate, lowering blood pressure and improving urinary flow. Smooth muscle cells accounts for roughly 40% of the volume of the prostate and so their relaxation reduces pressure on the urethra. It has also been shown that catecholamines induce factors responsible for mitogenesis and alpha-1-adrenergic receptor blockers inhibit this effect. A final long term mechanism of terazosin and other alpha-1-adrenergic receptor blockers is the induction of apoptosis of prostate cells. Treatment with terazosin enhances the expression of transforming growth factor beta-1 (TGF-beta1), which upregulates p27kip1, and the caspase cascade.
Record name Terazosin
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Product Name

Terazosin

CAS RN

63590-64-7
Record name Terazosin
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Record name (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
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Record name TERAZOSIN
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Record name Terazosin
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Melting Point

271-274, 273 °C
Record name Terazosin
Source DrugBank
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Record name Terazosin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The procedures were the same as described for Doxazosin, except that compound 3 (3.0 g, 16.3 mmol) prepared from Example 5 was reacted with 4-amino-2-chloro-6,7-dimethoxyquinazoline (3.8 g, 16.1 mmol) to provide 5.0 g of hydrochloride salt of Terazosin (73% yield), which is then converted to Terazosin (4.7 g, white solid) by alkalizing.
Quantity
0 (± 1) mol
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reactant
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compound 3
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3 g
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3.8 g
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Synthesis routes and methods II

Procedure details

37.6 g 4-amino-2-(1-piperazinyl)-6,7-dimethoxyquinazoline and 15.8 g triethylamine are suspended in 400 ml methylene chloride. The suspension is cooled to -5° C. This suspension is stirred while 21.0 g tetrahydrofuran-2-carboxylic acid chloride are added drop by drop. The suspension is continued to be stirred for two hours at 0° C., thereafter the solvent is distilled off under vacuum. 200 ml methanol and 200 ml acetone are added to the residue. The resulting suspension is kept under reflux for 0.5 hours while stirring. Thereafter, it is cooled to 0° C. The product is isolated by filtration. 78 g of moist terazosin base are obtained.
Quantity
37.6 g
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15.8 g
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21 g
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400 mL
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Canadian Pat. No. 2,150,985 describes a process for preparing Terazosin.HCl dihydrate which initially involves the preparation of terazosin free base. The free base form is then reacted by suspension in water and the addition thereto of a molar equivalent of aqueous hydrochloric acid to produce Terazosin.HCl dihydrate.
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Synthesis routes and methods V

Procedure details

To a solution of absolute ethanol (272 ml), water (68 ml) and N-(2-tetrahydrofuroyl)piperazine (20 g) were added, while stirring, 4-amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g). The reaction mixture was heated to reflux and the reflux was maintained for about 32 hours. Then the reaction mixture was cooled to room temperature and stirred at this temperature for about 48 hours. The crystals were collected by filtration, washed with absolute ethanol and dried in vacuo at 40° C. to yield 36.44 g (85.5%) of Terazosin.HCl dihydrate. See Trial M in Table I. Trial N was performed using a 10% volume of water.
Quantity
272 mL
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reactant
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20 g
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68 mL
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solvent
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Quantity
22.2 g
Type
reactant
Reaction Step Two
Yield
85.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Terazosin
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Terazosin
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Terazosin
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Terazosin
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Terazosin

Citations

For This Compound
18,400
Citations
T Wilt, RW Howe, I Rutks, R MacDonald… - Cochrane Database …, 1996 - cochranelibrary.com
… This systematic review of 17 studies found the effectiveness of terazosin was superior to … showed terazosin was less effective than transurethral microwave therapy. Men taking terazosin …
Number of citations: 72 www.cochranelibrary.com
JJ Kyncl - The American Journal of Medicine, 1986 - Elsevier
… dogs, terazosin … terazosin, demonstrating that this effect of terazosin is mediated by a sympatholytic mechanism of the alpha type. The nature of the alpha-blocking properties of terazosin …
Number of citations: 79 www.sciencedirect.com
H Lepor, D Henry, AR Laddu - The Prostate, 1991 - Wiley Online Library
… evaluating the efficacy and safety of terazosin, a selective long-… The dose of terazosin was titrated to maximal doses ranging … The present review of terazosin in males with symptomatic …
Number of citations: 66 onlinelibrary.wiley.com
H Lepor, Terazosin Research Group - Urology, 1995 - Elsevier
… This study suggests that terazosin is well tolerated … terazosin study (n = 196), or they were transferred into the study from multicenter, randomized, placebo-controlled studies of terazosin …
Number of citations: 188 www.sciencedirect.com
H Lepor, WO Williford, MJ Barry… - … England Journal of …, 1996 - Mass Medical Soc
… The principal investigator at each site was permitted to reduce the daily dose of terazosin … terazosin placebo) who had an adverse effect thought to be due to terazosin received terazosin …
Number of citations: 032 www.nejm.org
B Akduman, ED Crawford - Urology, 2001 - Elsevier
… , and terazosin.8 These newer drugs were as effective as phenoxybenzamine but had fewer side effects.8 Because of their long half-life, doxazosin and terazosin are commonly used in …
Number of citations: 98 www.sciencedirect.com
RC Sonders - The American Journal of Medicine, 1986 - Elsevier
… performed with terazosin indicate that orally administered terazosin is rapidly and completely absorbed. Following intravenous administration, the disposition of terazosin is characteris…
Number of citations: 87 www.sciencedirect.com
CQ Jiang, MX Gao, JX He - Analytica Chimica Acta, 2002 - Elsevier
… terazosin and bovine serum albumin (BSA) were studied by spectrofluorimetry. The binding constants of terazosin … The effects of various metal ions on the binding constants of terazosin …
Number of citations: 223 www.sciencedirect.com
H Lepor, S Auerbach, A Puras-Baez, P Narayan… - The Journal of …, 1992 - Elsevier
… terazosin group exhibited significantly greater increases in peak and mean … of terazosin exceeding 10 mg. This study unequivocally demonstrates the safety and efficacy of terazosin for …
Number of citations: 425 www.sciencedirect.com
N Kyprianou - The Journal of urology, 2003 - Elsevier
PURPOSE: Doxazosin and terazosin are known to relax prostate … terazosin induce apoptosis in prostate cancer cells in vitro and in vivo. The apoptotic effect of doxazosin and terazosin …
Number of citations: 180 www.sciencedirect.com

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